molecular formula C11H10F6O B1444359 1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol CAS No. 785-98-8

1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol

Cat. No.: B1444359
CAS No.: 785-98-8
M. Wt: 272.19 g/mol
InChI Key: WWOZHSMWVHPEIQ-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol is a fluorinated organic compound known for its high ionizing power and polarity. This compound is often used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol can be synthesized through the reaction of hexafluoroacetone with 4-ethylphenylmagnesium bromide, followed by hydrolysis. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products.

Industrial Production Methods: In industrial settings, the compound is produced using a continuous flow reactor where hexafluoroacetone and 4-ethylphenylmagnesium bromide are reacted under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a solvent in peptide synthesis and Friedel-Crafts reactions due to its high ionizing power.

    Biology: Employed in the stabilization of proteins and peptides, particularly in the study of protein folding and structure.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.

    Industry: Utilized in the production of fluorinated polymers and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol involves its ability to stabilize transition states and intermediates in chemical reactions. Its high polarity and ionizing power facilitate the formation of reactive intermediates, making it an effective catalyst in various organic reactions. The compound interacts with molecular targets through hydrogen bonding and dipole-dipole interactions, influencing the reaction pathways and outcomes.

Comparison with Similar Compounds

  • 1,1,1,3,3,3-Hexafluoro-2-propanol
  • 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
  • 1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol

Comparison: 1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and physical properties compared to other hexafluoroalcohols. This structural difference affects its reactivity, solubility, and applications in various fields. For instance, the 4-ethylphenyl group enhances its ability to stabilize certain intermediates, making it more effective in specific catalytic processes.

Properties

IUPAC Name

2-(4-ethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F6O/c1-2-7-3-5-8(6-4-7)9(18,10(12,13)14)11(15,16)17/h3-6,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOZHSMWVHPEIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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